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Compound of Interest

9-Ethenyl-1-methyl-9H-beta-
Compound Name:

carboline
CAS No.: 144294-99-5
Cat. No.: B12554339

Get Quote

Introduction & Chemical Context

9-Ethenyl-1-methyl-9H-beta-carboline (also known as 9-vinyl-1-methyl-p-carboline or 9-
vinylharmane) is a structural derivative of the well-known alkaloid Harmane (1-methyl-p3-
carboline).

While the parent compounds (Harmane, Norharmane) and the N-methylated analog (9-Me-BC)
are extensively characterized for their neuroactive and enzymatic properties, the 9-ethenyl
(vinyl) derivative presents a unique pharmacological profile due to the electronic and steric
properties of the vinyl group at the indole nitrogen (position 9).

Scientific Significance

 Structural Activity Relationship (SAR): The 9-position is critical for beta-carboline bioactivity.

o 9-Methyl substitution (9-Me-BC): Shifts activity toward dopaminergic neuroprotection and
neurite outgrowth.
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o 9-Ethenyl substitution: Introduces a conjugated

-system capable of unique steric interactions or potential covalent reactivity (via Michael
addition susceptibility in metabolic contexts).

o Target Spectrum: Beta-carbolines are "privileged scaffolds” known to interact with:
o Monoamine Oxidase (MAO) A & B: Inhibition regulates neurotransmitter levels.
o Benzodiazepine Receptors (GABA-A): Modulation of anxiety/convulsions.
o DNA: Planar tricyclic structure allows intercalation.

This guide outlines the critical in vitro assays required to characterize the bioactivity of 9-
Ethenyl-1-methyl-9H-beta-carboline, distinguishing its effects from the neurorestorative 9-
Me-BC and the potentially neurotoxic parent beta-carbolines.

Safety & Handling Protocol
Critical Warning: The 9-vinyl substituent may impart alkylating properties or instability not seen

in 9-alkyl analogs.

o Handling: Treat as a potential genotoxin and neurotoxin until fully characterized. Use a Class
Il Biosafety Cabinet.

¢ Solubility: Hydrophobic. Dissolve in DMSO (Dimethyl sulfoxide) to create a stock solution
(e.g., 10-50 mM). Avoid aqueous storage; prepare fresh dilutions.

o Light Sensitivity: Beta-carbolines are fluorescent and potentially photosensitive. Store stocks
in amber vials at -20°C.

Experimental Protocols
Protocol A: Dopaminergic Neuroprotection & Neurite
Outgrowth

Rationale: 9-Me-BC is a potent inducer of dopaminergic neuron differentiation. This assay
determines if the 9-ethenyl analog retains this regenerative capacity or exhibits toxicity.
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Model System:SH-SY5Y (Human Neuroblastoma) cells.

1. Reagents & Setup

Component Specification
Cell Line SH-SY5Y (differentiated with Retinoic Acid)
Differentiation Agent All-trans Retinoic Acid (RA), 10 uM

9-Ethenyl-1-methyl-9H-beta-carboline (0.5 — 50
Test Compound

uM)
Positive Control 9-Methyl-beta-carboline (9-Me-BC), 10 uM
Toxin Challenge MPP+ (1-methyl-4-phenylpyridinium), 500 uM

MTT Assay (Viability) & High-Content Imaging
(Neurite Length)

Readout

2. Workflow
o Seeding: Plate SH-SY5Y cells at

cells/well in 96-well plates (collagen-coated).

 Differentiation: Treat with 10 uM RA for 5 days to induce dopaminergic phenotype.
e Pre-treatment: Replace medium. Add Test Compound (0.5, 1, 5, 10, 20, 50 uM) for 2 hours.
o Control: DMSO vehicle (0.1%).

e Toxin Challenge (Optional): Add MPP+ (500 uM) to induce oxidative stress/toxicity. Incubate
for 24-48 hours.

e Analysis:
o Viability: Perform MTT or CCK-8 assay.

o Morphology: Fix cells (4% Paraformaldehyde), stain with anti-Tyrosine Hydroxylase (TH)
or Tubulin (TuJ1). Measure total neurite length per cell using ImageJ/CellProfiler.
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3. Data Interpretation

¢ Neuroprotection: If viability in Compound + MPP+ > Vehicle + MPP+.
o Neurotoxicity: If viability in Compound alone < Vehicle.

» Regeneration: Significant increase in neurite length compared to control (mimicking 9-Me-
BC).

Protocol B: Monoamine Oxidase (MAO) Inhibition
Screen

Rationale: Beta-carbolines are classic MAO inhibitors. The vinyl group's electron-
withdrawing/donating effects will alter the

for MAO-A (antidepressant target) vs. MAO-B (Parkinson's target).

Method: Fluorometric detection of

generation.

1. Reaction Mix
e Enzyme: Recombinant Human MAO-A and MAO-B (1 U/mL).

e Substrate: Tyramine (non-selective) or Kynuramine.

o Detection: Amplex Red + Horseradish Peroxidase (HRP).

2. Step-by-Step

 Dilution: Prepare serial dilutions of 9-Ethenyl-1-methyl-9H-beta-carboline (0.01 uM to 100
uM) in assay buffer (100 mM Potassium Phosphate, pH 7.4).

e Incubation: Mix 50 pL Enzyme + 10 pL Test Compound. Incubate 15 min at 37°C.
e Activation: Add 40 pL Substrate/Amplex Red/HRP mix.

» Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.
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 Calculation: Plot Slope (RFU/min) vs. log[Concentration]. Determine

using non-linear regression (Sigmoidal dose-response).

Protocol C: Genotoxicity & Cell Cycle Analysis

Rationale: The planar structure allows DNA intercalation. The vinyl group may enhance affinity
or cause alkylation. This assay ensures the compound does not arrest cell division or cause
DNA damage at therapeutic doses.

Method: Propidium lodide (PI) Flow Cytometry.

1. Workflow

o Treatment: Treat exponentially growing cells (e.g., HepG2 or SH-SY5Y) with compound (

and
concentrations) for 24 hours.

o Fixation: Harvest cells, wash PBS, fix in 70% cold ethanol (-20°C, >2 hours).
¢ Staining: Resuspend in PBS containing:

o Propidium lodide (50 pg/mL)

o RNase A (100 pg/mL)
e Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

¢ Analysis: Quantify % cells in GO/G1, S, and G2/M phases. Look for Sub-G1 peak
(Apoptosis).

Mechanism & Workflow Visualization

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12554339?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

9-Ethenyl-1-methyl-
9H-beta-carboline

Neuroactivity

High Content

Imaging Neurite Outgrowth

(SH-SY5Y Cells)

~

& Protection (vs MPP+)

Fluorometric
Enzyme Inhibition Kinetics IC50 Determination
(MAO-A/B) (Selectivity Ratio)
o 4
O )
Genotoxicity Flow Cytometry Intercalation or
(Cell Cycle/DNA) Apoptosis (Sub-G1)
—

Click to download full resolution via product page

Figure 1: Screening cascade for 9-substituted beta-carbolines. The workflow prioritizes

neuroactivity (efficacy) and enzymatic profile before assessing genotoxic safety.

Expected Results & Troublesh

ooting

Expected Outcome (Based

Assay Troubleshooting
on Class)
Potential biphasic effect. Low If insolubility occurs, lower
Neuroprotection dose (UM) may be protective; concentration or use BSA
high dose (>50 uM) toxic. carrier.
Likely MAO-A selective (similar  High background
MAO Inhibition to Harmane). Vinyl group may fluorescence? Use colorimetric
increase potency. (vanillic acid) assay instead.
If high cell death (Sub-G1),
S-phase or G2/M arrest )
Cell Cycle o ] ) reduce exposure time to 6-
indicates DNA intercalation.
12h.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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